molecular formula C7H4F3NO3 B2368642 3-(Trifluoromethoxy)isonicotinic acid CAS No. 1221171-76-1

3-(Trifluoromethoxy)isonicotinic acid

Cat. No.: B2368642
CAS No.: 1221171-76-1
M. Wt: 207.108
InChI Key: QIWGPEMCDIXJPR-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the isonicotinic acid structure.

Safety and Hazards

According to the safety data sheet, 3-(Trifluoromethoxy)isonicotinic acid should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. If inhaled or swallowed, or if it comes in contact with skin or eyes, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinic acid typically involves the introduction of the trifluoromethoxy group to the isonicotinic acid framework. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted pyridine derivatives, while reduction may produce corresponding amines or alcohols .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethoxy)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

3-(trifluoromethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWGPEMCDIXJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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